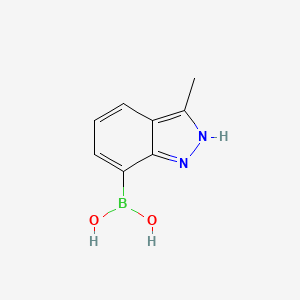

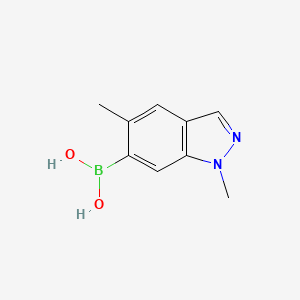

![molecular formula C11H10ClN3O B1387119 1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole CAS No. 1030421-66-9](/img/structure/B1387119.png)

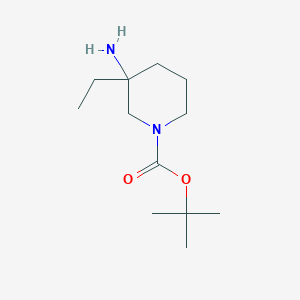

1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

説明

1-(Chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is a chemical compound with the CAS Number: 1030421-66-9. It has a molecular weight of 235.67 .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves the reaction of chloroacetyl chloride with 2-mercaptobenzimidazole, which on further reaction with corresponding anilines in the presence of ethanolic solvent yields the title compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10ClN3O/c12-7-10(16)15-6-5-14-9-4-2-1-3-8(9)13-11(14)15/h1-4H,5-7H2 .Chemical Reactions Analysis

Benzimidazoles are known to exhibit a wide range of activities due to their exclusive structural features and electron-rich atmosphere, which enable them to bind to a number of biologically important targets .科学的研究の応用

-

Fungicides

- Benzimidazole fungicides are highly effective, low-toxicity, systemic broad-spectrum fungicides .

- They are used in agriculture to prevent and control various plant diseases caused by fungi .

- The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .

-

Antimicrobial and Antiproliferative Agents

- Benzimidazole compounds have been studied for their antimicrobial and antiproliferative activities .

- The 1H-benzo[d]imidazol-2-yl 2-chloroethanethioate was synthesized by the reaction of chloroacetyl chloride with 2-mercaptobenzimidazole, which on further reaction with corresponding anilines in presence of ethanolic solvent yielded the title compounds .

- The synthesized compounds were screened for their antimicrobial and antiproliferative activities by tube dilution and Sulforhodamine B (SRB) assays, respectively .

- The in vitro biological screening results revealed that compound Z24 exhibited promising antimicrobial and anticancer activities which are comparable to standards .

-

Selective Androgen Receptor Modulators (SARMs)

-

Antiviral Potential

Safety And Hazards

The safety data sheet for benzimidazole indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . For chloroacetyl chloride, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is toxic if swallowed, in contact with skin or if inhaled .

将来の方向性

Benzimidazole and its derivatives are widely used and investigated by the pharmaceutical industry, as they are important in the discovery and designing of new drug molecules . The development of drugs with benzimidazole moiety is now an important and attractive subject of interest given their huge therapeutic values .

特性

IUPAC Name |

2-chloro-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c12-7-10(16)15-6-5-14-9-4-2-1-3-8(9)13-11(14)15/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYJTSKIHJVIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

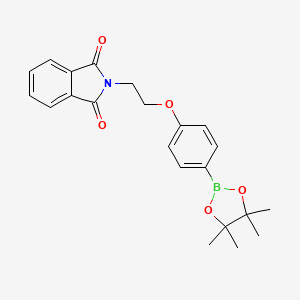

![[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide](/img/structure/B1387048.png)

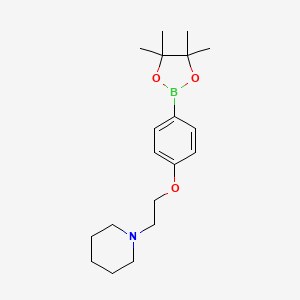

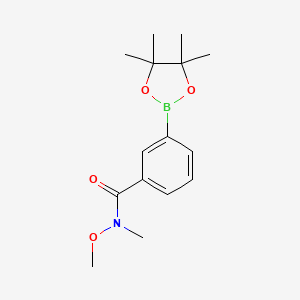

![N-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine](/img/structure/B1387049.png)

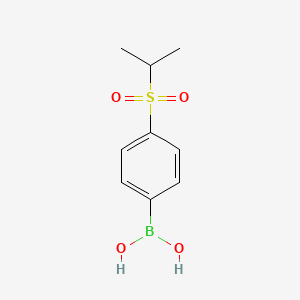

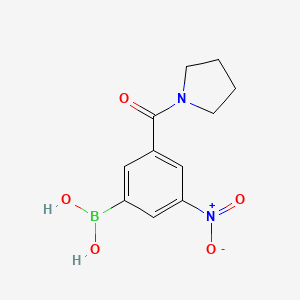

![3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid](/img/structure/B1387053.png)

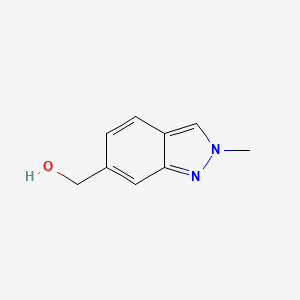

![Imidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1387057.png)